Cas no 4883-85-6 (3-HEPTANOL, 4-METHYLBENZENESULFONATE)

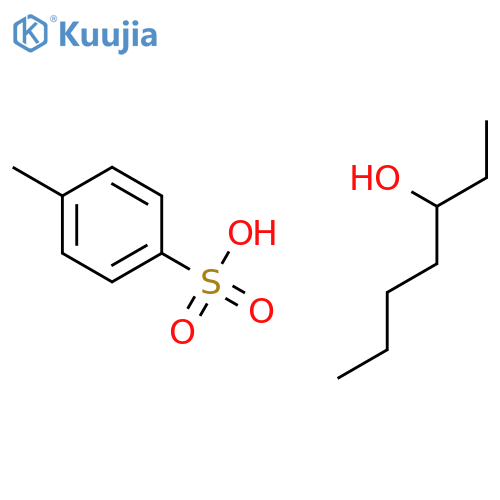

4883-85-6 structure

商品名:3-HEPTANOL, 4-METHYLBENZENESULFONATE

3-HEPTANOL, 4-METHYLBENZENESULFONATE 化学的及び物理的性質

名前と識別子

-

- 3-HEPTANOL, 4-METHYLBENZENESULFONATE

- 4883-85-6

- EN300-7252597

- SCHEMBL8339150

- heptan-3-yl 4-methylbenzene-1-sulfonate

-

- インチ: InChI=1S/C14H22O3S/c1-4-6-7-13(5-2)17-18(15,16)14-10-8-12(3)9-11-14/h8-11,13H,4-7H2,1-3H3

- InChIKey: MHNYRCULZCGXBI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 270.12896573Da

- どういたいしつりょう: 270.12896573Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 51.8Ų

3-HEPTANOL, 4-METHYLBENZENESULFONATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7252597-1.0g |

heptan-3-yl 4-methylbenzene-1-sulfonate |

4883-85-6 | 1g |

$0.0 | 2023-05-30 |

3-HEPTANOL, 4-METHYLBENZENESULFONATE 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

4883-85-6 (3-HEPTANOL, 4-METHYLBENZENESULFONATE) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量